(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine
Description
(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine is an imine derivative featuring a 4-methylphenyl group and a 4-(nonyloxy)phenyl moiety connected via an azomethine (-C=N-) bond. The nonyloxy chain (C₉H₁₉O) imparts significant hydrophobicity and flexibility, while the methyl group on the phenyl ring contributes to steric and electronic modulation.
Properties
CAS No. |
6038-18-2 |
|---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(4-nonoxyphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-4-5-6-7-8-9-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(2)11-15-22/h10-17,19H,3-9,18H2,1-2H3 |
InChI Key |
FVQUWCQPENLSTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE typically involves the reaction of 4-nonyloxybenzaldehyde with p-toluidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical agents. Its structure allows it to participate in various chemical reactions that can lead to the formation of biologically active compounds.
- Case Study : Research has shown that derivatives of methanimine compounds can exhibit antitumor activity. The introduction of alkoxy groups, such as the nonyloxy group in this compound, may enhance solubility and bioavailability, making it a candidate for further drug development .
Agricultural Applications
(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine has potential applications in agriculture as a pesticide or herbicide. The ability of similar compounds to interact with pest biological pathways makes them valuable in developing new agricultural chemicals.
- Case Study : A study highlighted the effectiveness of methanimine derivatives against specific insect pests, demonstrating their potential as environmentally friendly alternatives to traditional pesticides . The nonyloxy group may contribute to improved efficacy through enhanced penetration and retention on plant surfaces.
Material Science
In material science, the compound can be utilized in the development of novel materials with specific properties, such as improved thermal stability or electrical conductivity. Its unique structure allows for modifications that can tailor materials for specific applications.
- Research Insight : Compounds with similar structures have been used in creating polymeric materials that exhibit desirable mechanical properties. By incorporating this compound into polymer matrices, researchers can potentially enhance material performance .
Comparative Data Table
| Application Area | Potential Uses | Key Benefits |
|---|---|---|
| Pharmaceuticals | Drug synthesis intermediates | Antitumor activity, enhanced solubility |
| Agriculture | Pesticides and herbicides | Environmentally friendly alternatives |
| Material Science | Novel polymer development | Improved mechanical properties |
Mechanism of Action
The mechanism of action of (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE involves its interaction with specific molecular targets and pathways. For instance, in liquid crystal applications, the compound aligns itself in response to electric or magnetic fields, altering its optical properties. In fire-retardant applications, it may act by forming a protective char layer that inhibits combustion .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
a. Alkoxy Chain Length Variation
- Hexyloxy vs. Nonyloxy: (E)-N-(4-(Hexyloxy)phenyl)-1-(4-(pyridin-4-yl)phenyl)methanimine (3.d) has a shorter alkoxy chain (C₆H₁₃O) compared to the target compound. Longer chains (e.g., nonyloxy) reduce melting points and enhance solubility in non-polar solvents. For example, hexyloxy derivatives typically exhibit melting points >100°C, while nonyloxy analogs are expected to be liquids or low-melting solids at room temperature.
- Allyloxy vs. Nonyloxy: The allyloxy (C₃H₅O) substituent in N-(4-methylphenyl)-1-[4-(prop-2-en-1-yloxy)phenyl]methanimine introduces unsaturation, increasing reactivity but reducing thermal stability compared to saturated nonyloxy chains.
b. Halide vs. Alkoxy Substituents
- Chlorophenyl and bromophenyl imines () exhibit stronger intermolecular interactions (C–H⋯X hydrogen bonds, X = Cl/Br) due to halogen electronegativity, leading to higher melting points and denser crystal packing. In contrast, nonyloxy groups prioritize van der Waals interactions, favoring amorphous or less-ordered phases .
c. Bulky Groups (tert-Butyl vs. Nonyloxy)
- N-(4-(tert-Butyl)benzyl)-1-(4-(tert-butyl)phenyl)methanimine demonstrates that bulky tert-butyl groups hinder crystallization due to steric effects, whereas nonyloxy chains enhance flexibility and mesophase formation in liquid crystals.
Electronic and Reactivity Profiles
a. Electron-Withdrawing vs. Electron-Donating Groups
- Fluorinated analogs like N-(1-(4-methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine (3h) show reduced electron density at the imine nitrogen due to fluorine’s electronegativity, lowering basicity. In contrast, the nonyloxy group (electron-donating via oxygen) increases electron density, enhancing nucleophilic reactivity at the C=N bond.
- Nitrophenyl-substituted imines () exhibit strong electron withdrawal, shifting UV-Vis absorption to longer wavelengths (bathochromic shift) compared to alkoxy-substituted derivatives.
b. Conjugation and Aromatic Interactions
- Biphenyl systems (e.g., (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)biphenyl-4-yl)methanimine ) extend π-conjugation, improving UV stability and fluorescence. The nonyloxy chain in the target compound may disrupt conjugation but enhance solubility in organic matrices.
Intermolecular Interactions and Crystal Packing
- Halide-Containing Imines : Compounds like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine form C–H⋯Cl/Br hydrogen bonds and π-π stacking, resulting in rigid, isomorphic crystals (triclinic P-1 space group).
- Alkoxy-Containing Imines: Longer chains (e.g., nonyloxy) disrupt hydrogen bonding, favoring weaker C–H⋯O or van der Waals interactions. This leads to less predictable crystallinity and increased tendency for liquid crystalline phases .
Biological Activity
(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 307.47 g/mol
- CAS Number : 15486-64-3
The compound features a methanimine functional group, which is known for its reactivity and potential biological implications.
Research indicates that compounds similar to this compound may act as inhibitors of key signaling pathways involved in cell proliferation and survival. Specifically, they have been studied for their effects on:
- AKT Pathway : Compounds that inhibit AKT signaling can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
- p70 S6 Kinase : This pathway is crucial for protein synthesis and cell growth; inhibitors can lead to reduced tumor growth rates .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
In Vitro Studies
In vitro studies have shown that the compound exhibits significant inhibitory effects on various cancer cell lines. For example:
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency.
Case Studies
- Glioblastoma Treatment : A patent describes the use of similar compounds in treating glioblastoma multiforme, highlighting their ability to penetrate the blood-brain barrier and inhibit tumor growth effectively .
- Respiratory Virus Inhibition : Another study explored derivatives of methanimine compounds against Middle East respiratory syndrome coronavirus (MERS-CoV), showing promising results in inhibiting viral replication .
Structure-Activity Relationship (SAR)
The structure-activity relationship of methanimine derivatives suggests that modifications to the phenyl groups can significantly affect biological activity. For instance, the introduction of alkoxy groups has been shown to enhance solubility and bioavailability, leading to improved efficacy in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
